molecular formula CH6BNO2 B1661653 (Aminomethyl)boronic acid CAS No. 93361-16-1

(Aminomethyl)boronic acid

Cat. No.: B1661653
CAS No.: 93361-16-1
M. Wt: 74.88
InChI Key: WUOQHMCGMRVENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Boronic Acids in Chemical Biology

The journey of boronic acids in the realm of chemical biology began with the pioneering work of Edward Frankland, who first synthesized a boronic acid in 1860. nih.govwiley-vch.de However, their potential in biological systems remained largely unexplored for a considerable period. A pivotal moment came with the realization that boronic acids can form reversible covalent bonds with diols, a common structural motif in biological molecules like saccharides. nih.govlabinsights.nl This unique reactivity, coupled with their general stability and low toxicity, paved the way for their use as synthetic intermediates and building blocks. nih.gov The degradation of boronic acids to the environmentally benign boric acid further enhanced their appeal. nih.govwiley-vch.de

Significance of the α-Aminoboronic Acid Motif in Research

The α-aminoboronic acid motif, where a boronic acid group replaces the carboxylic acid of an amino acid, has emerged as a particularly valuable structural element. researchgate.netresearchgate.net These compounds are considered bioisosteres of natural amino acids and have garnered substantial interest as enzyme inhibitors. researchgate.netnih.gov The electrophilic nature of the boron atom allows it to form a tetrahedral adduct that mimics the transition state of peptide bond hydrolysis, making α-aminoboronic acids potent inhibitors of proteases. researchgate.net This has led to the development of several FDA-approved drugs containing this motif, most notably in the field of cancer therapy. researchgate.netresearchgate.net Beyond their medicinal applications, α-aminoboronic acids are also versatile building blocks in organic synthesis. researchgate.netresearchgate.net

Current Research Landscape of (Aminomethyl)boronic Acid

Current research on this compound and its derivatives is vibrant and multifaceted. A significant area of investigation involves their use in the development of sensors for carbohydrates and other diol-containing molecules. nih.gov The presence of the aminomethyl group can enhance the affinity for diols at neutral pH. nih.govresearchgate.net Furthermore, researchers are actively exploring new synthetic methodologies to access a wider variety of α-aminoboronic acid derivatives. nih.gov This includes the development of novel catalytic routes to overcome the challenges associated with traditional synthetic methods. nih.gov The potential of these compounds as therapeutic agents continues to be a major driver of research, with ongoing efforts to design and synthesize new inhibitors for various enzymes. nih.gov

Interdisciplinary Research Perspectives Involving this compound

The unique properties of this compound have fostered a range of interdisciplinary research collaborations. In medicinal chemistry, the focus remains on developing new drugs, particularly anticancer and antiviral agents. smolecule.commdpi.com In chemical biology, these compounds are utilized as probes to study enzyme mechanisms and for the development of diagnostic tools. labinsights.nl The ability of boronic acids to form dynamic covalent bonds has also led to their use in materials science for the creation of "smart" materials and hydrogels with biomedical applications. ethz.chnih.gov This convergence of chemistry, biology, and materials science highlights the broad and growing impact of this compound research.

Properties

IUPAC Name

aminomethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6BNO2/c3-1-2(4)5/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOQHMCGMRVENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727481
Record name (Aminomethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93361-16-1
Record name (Aminomethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Aminomethyl Boronic Acid and Its Derivatives

Classic Approaches to α-Aminoboronic Acid Synthesis

Homologation of Boronic Esters

A foundational method for the synthesis of α-aminoboronic acids is the Matteson homologation of boronic esters. This reaction involves the insertion of a chloromethyl group into the carbon-boron bond of a boronic ester, effectively elongating the carbon chain by one carbon atom. The process typically utilizes dichloromethyllithium (LiCHCl₂), which reacts with a boronic ester to form a boronate complex. This intermediate then undergoes a 1,2-migration of the boron substituent, leading to the formation of an α-chloroboronic ester with a high degree of diastereoselectivity. bohrium.comnih.gov

The stereochemical outcome of the homologation can be controlled through the use of chiral auxiliaries, such as (+)- or (–)-pinanediol, which directs the chirality of the newly formed stereocenter. nih.gov This substrate-controlled approach allows for the synthesis of enantiomerically enriched α-chloroboronic esters, which are crucial precursors for chiral α-aminoboronic acids. The reaction is versatile and can be applied to a variety of boronic esters, including those with aryl and alkyl substituents. uni-saarland.de

Starting Boronic EsterReagentChiral AuxiliaryProductDiastereomeric RatioReference
Phenylboronic acid pinacol (B44631) esterLiCHCl₂(+)-Pinanediol(R)-α-Chlorophenylboronic acid pinanediol esterHigh nih.gov
Alkylboronic acid pinanediol esterLiCHCl₂(-)-Pinanediol(S)-α-Chloroalkylboronic acid pinanediol esterHigh nih.gov

Conversion from α-Chloroboronic Esters

The α-chloroboronic esters synthesized via homologation are valuable intermediates that can be converted into α-aminoboronic esters through nucleophilic substitution. A common method involves the reaction of the α-chloroboronic ester with a nitrogen nucleophile. One of the most effective nucleophiles for this transformation is lithium hexamethyldisilazide (LiHMDS), which displaces the chloride to form a protected α-aminoboronic ester. nih.gov Subsequent deprotection of the trimethylsilyl (B98337) (TMS) groups yields the desired α-aminoboronic ester. nih.gov

Another nitrogen nucleophile that has been successfully employed is sodium azide (B81097) (NaN₃). The resulting α-azido boronic ester can then be reduced to the corresponding α-amino boronic ester. uni-saarland.de This two-step process provides an alternative route to the target compounds. The choice of nucleophile and reaction conditions is critical to ensure high yields and avoid side reactions.

α-Chloroboronic EsterNucleophileProductReference
(R)-α-Chlorophenylboronic acid pinanediol esterLiHMDS(R)-α-(N,N-Bis(trimethylsilyl)amino)phenylboronic acid pinanediol ester nih.gov
α-Chloroalkylboronic acid pinanediol esterNaN₃α-Azidoalkylboronic acid pinanediol ester uni-saarland.de

Reactions of Organometallic Reagents with Boron Compounds

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles that can react with various boron compounds. In the context of α-aminoboronic acid synthesis, these reagents are typically used to create the carbon-boron bond. A general approach involves the addition of an organometallic reagent to a trialkyl borate (B1201080) ester. However, this method is often limited by the functional group tolerance of the highly basic organometallic reagents. nih.gov

A more refined strategy involves the reaction of an organometallic reagent with a boronic ester to form a boron-ate complex. This complex can then react with an electrophile. While a direct synthesis of (aminomethyl)boronic acid using a nitrogen-containing organometallic reagent is not a common one-step process, multi-step sequences have been developed. For instance, a stabilized carbanion of a (phenylthio)methane boronate can be reacted with an electrophile to introduce a side chain. The resulting product can then be further manipulated to install the amino group. nih.gov This approach allows for the construction of α-aminoboronic acids with functionalities that would not be stable under traditional organometallic reaction conditions. nih.gov

Catalytic Asymmetric Synthesis Strategies

Modern synthetic chemistry has seen a shift towards the development of catalytic asymmetric methods, which offer efficient and highly selective routes to chiral molecules.

Rhodium-Catalyzed Regiodivergent and Enantioselective Hydroboration of Enamides

A significant advancement in the synthesis of chiral α-aminoboronic acids is the rhodium-catalyzed regiodivergent and enantioselective hydroboration of enamides. bohrium.comnih.gov This method provides a unified approach to access both enantioenriched α- and β-aminoboronic esters from readily available starting materials. nih.gov The regioselectivity of the reaction (α- vs. β-boration) can be controlled by the geometry of the enamide substrate and the choice of the chiral phosphine (B1218219) ligand on the rhodium catalyst. bohrium.comnih.gov

This strategy has been shown to achieve high levels of regio-, diastereo-, and enantioselectivity. nih.gov The versatility of this method allows for the synthesis of a diverse range of α-aminoboronic esters with various substitution patterns.

Enamide SubstrateRhodium Catalyst/LigandProductYieldEnantiomeric Excess (ee)Reference
Z-Enamides[Rh(COD)₂]BF₄ / Chiral Bisphosphine Ligandα-Aminoboronic EstersGoodHigh bohrium.comnih.gov
E-Enamides[Rh(COD)₂]BF₄ / Chiral Bisphosphine Ligandβ-Aminoboronic EstersGoodHigh bohrium.comnih.gov

Copper-Catalyzed Enantioselective Hydroamination

Copper-catalyzed reactions have also emerged as powerful tools for the asymmetric synthesis of α-aminoboronic acid derivatives. One such method is the copper-catalyzed regio- and enantioselective hydroamination of alkenyl boronates. nih.govacs.org This reaction utilizes a hydrosilane and a hydroxylamine (B1172632) derivative in the presence of a chiral copper catalyst to deliver chiral α-aminoboronic acids in good yields and with high enantiomeric ratios. nih.govacs.org A key to the success of this method is the use of an electrophilic amination strategy. nih.gov

Another innovative copper-catalyzed approach involves the enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters. nih.gov This process employs a chiral copper catalyst, generated in situ from commercially available components, to achieve a kinetic resolution of the racemic starting material, providing optically active α-aminoboronic derivatives. nih.govchemrxiv.org This method is notable for its good functional-group compatibility. nih.gov

Alkene/Boronate SubstrateCopper Catalyst/LigandAmine SourceYieldEnantiomeric Ratio (er)Reference
Alkenyl dan boronateCu-based catalyst / Chiral LigandHydroxylamineGood90:10 - 99:1 nih.govacs.org
Racemic α-chloroboronate esterCuCl / Chiral Diamine & Phosphine LigandCarbamateUp to 77%Up to 94% ee nih.gov

Nickel-Catalyzed Aminoboration of Unactivated Alkenes

The functionalization of unactivated alkenes is a significant challenge in organic synthesis. Nickel-catalyzed aminoboration has emerged as a powerful method to introduce both an amino group and a versatile boronic acid moiety across a carbon-carbon double bond. nih.govchemistryviews.orgacs.org

1,1-Aminoboration of 1,1-Disubstituted and Monosubstituted Alkenes

A notable advancement in this area is the nickel-catalyzed 1,1-aminoboration of unactivated terminal alkenes. nih.govnih.gov This reaction provides access to α-aminoboronic acid derivatives from simple olefin precursors. nih.gov The method is characterized by its simplicity and broad applicability across various coupling partners. nih.gov

The reaction typically employs a nickel catalyst, such as NiCl2·DME, with bis(pinacolato)diboron (B136004) ((Bpin)2) as the boron source. chemistryviews.org An alkyllithium activator, like t-BuLi, in combination with magnesium salts such as MgBr2–OEt2, has been identified as crucial for the success of this transformation. nih.govchemistryviews.org The reaction proceeds well with both 1,1-disubstituted and monosubstituted alkenes, yielding the corresponding 1,1-aminoboration products. nih.govchemistryviews.org This methodology has demonstrated excellent chemoselectivity, tolerating functional groups like esters, amides, and acetals. nih.govacs.org

Catalyst System ComponentFunction
NiCl2·DMENickel catalyst
(Bpin)2Boron source
t-BuLiActivating agent
MgBr2–OEt2Additive
THF/DMASolvent

This method streamlines the synthesis of α-aminoboronic acid derivatives, which are valuable building blocks in medicinal chemistry. nih.gov

1,3-Aminoboration of Cyclic Alkenes

The nickel-catalyzed aminoboration methodology has also been extended to cyclic alkenes, where a 1,3-aminoboration is observed. nih.govchemistryviews.org This regiochemical outcome is distinct from the 1,1-addition seen with terminal alkenes and provides a novel route to difunctionalized cyclic products. The reaction conditions are similar to those used for 1,1-aminoboration, highlighting the versatility of the nickel-based catalytic system. chemistryviews.org

Advanced Synthetic Protocols for Specific Derivatives

Facile Preparation from Amines and Potassium Acyltrifluoroborates

A convenient method for the synthesis of α-aminoboronic acids involves the reaction of amines with potassium acyltrifluoroborates (KATs). nih.gov This approach leads to the formation of trifluoroborate-iminiums (TIMs), which can then be transformed into α-aminotrifluoroborates through reduction or Grignard additions. nih.gov Subsequent hydrolysis of the α-aminotrifluoroborates yields the desired α-aminoboronic acids. nih.gov

This methodology is particularly advantageous for preparing sterically hindered α-aminoboronic acids that are not easily accessible through other synthetic routes. nih.gov The TIMs are stable, easily handled zwitterionic compounds, making them practical intermediates in organic synthesis. nih.gov

Reaction Steps:

Acid-promoted condensation of a potassium acyltrifluoroborate (KAT) with a primary or secondary amine to form a trifluoroborate-iminium (TIM). nih.govrsc.org

Reduction or Grignard addition to the TIM to yield an α-aminotrifluoroborate. nih.gov

Hydrolysis of the α-aminotrifluoroborate to the corresponding α-aminoboronic acid. nih.gov

Decarboxylative Borylation for α-Aminoboronic Acids

Decarboxylative borylation has emerged as a powerful and practical method for the synthesis of α-amino boronic acids from readily available amino acids. nih.govnih.gov This nickel-catalyzed reaction replaces a carboxylic acid group with a boronate ester. nih.gov The process is notable for its mild reaction conditions, scalability, and broad substrate scope, including its application to native peptides. nih.gov

This strategy allows for the transformation of various primary, secondary, and tertiary carboxylic acids into their corresponding boronates. nih.gov A key advantage of this method is its ability to access α-amino boronate esters from amino acid derivatives, a transformation that is not feasible using traditional halide-based Miyaura borylation due to the instability of the required α-amino halide starting materials. nih.gov The reaction often proceeds with high stereoselectivity, which is a significant advantage when working with chiral amino acids and peptides. nih.govnih.gov This method has been successfully applied to the synthesis of complex α-amino boronic acids and has led to the discovery of potent enzyme inhibitors. nih.govnih.gov

Integration of this compound into Peptide Structures

The incorporation of boronic acids into peptides is a significant area of research due to the potential of the resulting boronic acid-containing peptides in various biological and chemical applications. nih.govresearchgate.netnih.gov Several methods have been developed to achieve this integration.

One common approach involves the use of pre-synthesized amino acid building blocks containing a boronate ester side chain during solid-phase peptide synthesis. nih.govresearchgate.net However, this can require lengthy synthetic routes for non-commercially available building blocks. nih.gov

Another strategy is the amidation of small-molecule amine-containing boronic acids at the C-terminus of a peptide. nih.govresearchgate.net Reductive amination of amine residues within a peptide with 2-formylphenyl boronic acid is also employed. nih.govresearchgate.net

A more recent and efficient methodology involves the alkylation of a secondary amine within a peptide structure with o-(bromomethyl)phenylboronic acid. nih.govrsc.org This approach allows for the introduction of the crucial o-aminomethyl functionality, which is important for saccharide binding at physiological pH. nih.govresearchgate.net This method has been successfully used in both solid-phase and solution-phase chemistries to synthesize complex, multi-boronic acid peptides. nih.govresearchgate.netrsc.org

Integration MethodDescription
Building Block ApproachIncorporation of boronate ester-containing amino acid building blocks during solid-phase synthesis. nih.govresearchgate.net
C-Terminal AmidationAmidation of amino boronic acids at the peptide's C-terminus. nih.govresearchgate.net
Reductive AminationReaction of peptide amine residues with 2-formylphenyl boronic acid. nih.govresearchgate.net
Secondary Amine AlkylationAlkylation of a secondary amine in the peptide with o-(bromomethyl)phenylboronic acid. nih.govrsc.org

Alkylation of Secondary Amines with o-(Bromomethyl)phenylboronic Acid

A direct and efficient method for introducing the o-(aminomethyl)phenylboronic acid moiety involves the alkylation of secondary amines with commercially available o-(bromomethyl)phenylboronic acid. nih.govresearchgate.net This strategy is advantageous as it circumvents the often lengthy synthesis required for custom boronic acid building blocks. nih.gov The use of secondary amines is crucial because the alkylation of primary amines often suffers from over-alkylation, leading to the formation of tertiary amines or quaternary ammonium (B1175870) salts as by-products. researchgate.netgalchimia.com By starting with a residue that already contains a secondary amine, such as Nε-methyl lysine (B10760008), a single alkylation event is favored. nih.gov

This alkylation strategy allows for the straightforward incorporation of the vital o-aminomethyl group, which is a structural feature that promotes the formation of boronate esters at neutral pH, enhancing binding capabilities in biological settings. nih.govresearchgate.net

Table 1: General components for solution-phase alkylation with o-(bromomethyl)phenylboronic acid.
ComponentRole/DescriptionExample
SubstratePeptide or molecule containing a secondary amine.Peptide with Nε-methyl lysine residues
Alkylating AgentProvides the this compound moiety.o-(Bromomethyl)phenylboronic acid
BaseNon-nucleophilic base to facilitate the reaction.Hünig's base (N,N-Diisopropylethylamine)
Solvent SystemA mixture to dissolve the reactants.H₂O/MeCN (1:1 v/v), with MeOH added if precipitation occurs. nih.gov

Building Block Incorporation during Solid-Phase Synthesis

A common and versatile strategy for creating peptides containing boronic acids is the incorporation of a boronic acid-containing amino acid building block during standard solid-phase peptide synthesis (SPPS). nih.govrsc.org This approach allows for precise placement of the boronic acid moiety at any desired position within the peptide sequence. nih.gov The process typically utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support, such as 1-glycerol polystyrene resin. nih.govrsc.orgnih.gov

Table 2: Key elements of solid-phase synthesis using boronic acid building blocks.
ComponentFunctionExample
Solid SupportImmobilizes the growing peptide chain.1-Glycerol polystyrene resin. nih.govnih.gov
Building BlockAmino acid analogue containing a protected boronic acid.Fmoc-protected α-aminoboronate. nih.gov
Protecting GroupProtects the α-amino group during coupling.Fmoc (9-fluorenylmethyloxycarbonyl). nih.govnih.gov
Coupling ChemistryForms the peptide bonds.Standard Fmoc solid-phase peptide synthesis protocols. nih.govnih.gov

Solution-Phase Derivatization Methods

Solution-phase derivatization offers a powerful alternative to solid-phase synthesis, particularly for the creation of complex or multi-boronic acid peptides. nih.gov In this approach, a peptide is first synthesized and purified, after which the boronic acid moiety is introduced in solution. This method has been shown to afford the highest yields compared to solid-phase alternatives. nih.govrsc.org

The reaction typically involves the alkylation of secondary amine residues on the purified peptide with o-(bromomethyl)phenylboronic acid. nih.gov The general procedure involves dissolving the peptide in a suitable solvent mixture, adding a non-nucleophilic base, and then introducing the boronic acid reagent. nih.gov The reaction is typically stirred overnight to ensure completion. This methodology was successfully used to synthesize several complex biotinylated peptides containing multiple boronic acids. nih.gov

Reductive Amination with Formylphenyl Boronic Acid

Reductive amination, also known as reductive alkylation, is another established method for synthesizing this compound derivatives. nih.govacsgcipr.org This reaction converts a carbonyl group, in this case, the aldehyde of 2-formylphenyl boronic acid, into an amine via an intermediate imine. wikipedia.org The process involves the condensation of an amine (such as an amine residue on a peptide) with the aldehyde to form an imine, which is then reduced in situ by a selective reducing agent. nih.govwikipedia.org

This method is one of the few previously published strategies that allows for the easy incorporation of the o-aminomethyl group. researchgate.net However, the reaction can be sensitive to the specific substrates and conditions used. For instance, the reductive amination of 2-formylphenylboronic acid can sometimes lead to deboronation, where the boronic acid group is lost. researchgate.net The choice of reducing agent is critical; mild hydrides that selectively reduce the iminium ion in the presence of the starting carbonyl group are preferred. harvard.edu Common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃), with the latter being highly selective and avoiding the use of toxic cyanide byproducts. acsgcipr.orgharvard.edu

Table 3: Typical components for reductive amination.
ComponentRoleExample
Carbonyl SourceProvides the aldehyde for imine formation.2-Formylphenyl boronic acid. nih.govresearchgate.net
Amine SourceNucleophile that attacks the carbonyl.Primary or secondary amine on a peptide or small molecule. nih.govharvard.edu
Reducing AgentSelectively reduces the intermediate imine/iminium ion.Sodium triacetoxyborohydride (NaHB(OAc)₃), Sodium cyanoborohydride (NaBH₃CN). acsgcipr.orgharvard.edu
ConditionsTypically neutral or weakly acidic to facilitate imine formation.Reaction is often performed as a one-pot synthesis. wikipedia.org

Table of Compounds

Table 4: List of chemical compounds mentioned in the article.
Compound Name
This compound
o-(Bromomethyl)phenylboronic acid
2-Formylphenyl boronic acid
N,N-Diisopropylethylamine (Hünig's base)
Nε-methyl lysine
Sodium cyanoborohydride
Sodium triacetoxyborohydride
Methanol (MeOH)
Acetonitrile (MeCN)
9-fluorenylmethyloxycarbonyl (Fmoc)

Chemical Reactivity and Mechanistic Investigations of Aminomethyl Boronic Acid

Boron-Nitrogen and Boron-Carbon Bond Reactivity

The chemical character of (aminomethyl)boronic acid is largely defined by the reactivity of its boron-carbon (B-C) and boron-nitrogen (B-N) bonds. The B-C bond, in particular, is susceptible to cleavage, which constitutes a major synthetic challenge and a key metabolic pathway. rsc.org The electron-deficient nature of the boron atom makes it prone to nucleophilic attack, which can lead to the cleavage of the B-C bond. rsc.org The oxidative reactivity of the C–B bond is significantly influenced by the large difference between B–O and B–C bond energies. nih.gov

The interaction between the boron atom and the adjacent amino group is a subject of detailed investigation. While a dative B-N bond can form, studies on related ortho-aminomethyl arylboronic acids have shown that solvent insertion can dominate in boronate esters. figshare.com In aqueous solutions, the interaction can be complex, involving intramolecular hydrogen-bonded rings or intermolecular hydrogen bonding with solvent molecules like water, which can be energetically favorable. nih.gov For α-aminoboronic acids, the trivalent boron can form a three-membered ring adduct with the nitrogen atom, which may subsequently undergo protonation at the carbon, leading to C-B bond cleavage. rsc.org

Mechanistic Studies of Oxidative Deboronation

Oxidative deboronation represents a primary deactivation pathway for many boronic acid-based compounds, including therapeutic agents. nih.gov This process involves the cleavage of the boron-carbon bond and its replacement with a boron-oxygen bond, ultimately converting the boronic acid into an alcohol and boric acid. nih.gov

Computational studies, particularly using density functional theory (DFT) and Møller-Plesset (MP2) perturbation theory, have provided significant insights into the mechanisms of oxidative deboronation for boroglycine (H₂N-CH₂-B(OH)₂). nih.govnih.gov These investigations have modeled the reaction using reactive oxygen species (ROS) such as water (H₂O) and hydrogen peroxide (H₂O₂). nih.govnih.gov

The reaction with water to yield aminomethanol (B12090428) (H₂N-CH₂-OH) and borinic acid (H-B(OH)₂) was found to be endothermic, with a very high activation barrier, suggesting it is not a favorable pathway. nih.gov In contrast, the reaction with hydrogen peroxide to produce aminomethanol and boric acid (B(OH)₃) is highly exothermic and proceeds through a multi-step mechanism with a much lower activation barrier. nih.govnih.gov The highest-energy step in this process is the rearrangement of the H₂N-CH₂-B(OH)(OOH) intermediate to H₂N-CH₂-O-B(OH)₂. nih.govnih.gov

These computational findings align with experimental observations for the deactivation of the anticancer drug bortezomib (B1684674), where oxidative deboronation is a principal metabolic route. nih.govnih.gov

Thermodynamic and Kinetic Data for the Oxidative Deboronation of Boroglycine nih.govnih.gov
Reactive Oxygen Species (ROS)Reaction ProductsΔH(298) (kcal/mol) in CPCM aqueous mediaΔH‡ (kcal/mol) in vacuo
H₂OH₂N-CH₂-OH + H-B(OH)₂+13.7+94.3
H₂O₂H₂N-CH₂-OH + B(OH)₃-99.6+23.2

Reactive oxygen species (ROS) are central to the oxidative cleavage of the boron-carbon bond. nih.gov In a biological context, boronic acids are susceptible to oxidation by ROS at physiological pH. nih.gov The mechanism involves an attack by a nucleophilic oxygen species on the empty p-orbital of the boron atom. nih.gov This is followed by a 1,2-shift, where the carbon atom migrates from the boron to the oxygen, forming a labile boric ester that rapidly hydrolyzes. nih.gov

Computational studies have demonstrated that hydrogen peroxide (H₂O₂) is a particularly effective ROS for this process. The reaction of boroglycine with H₂O₂ is highly exothermic, with a calculated enthalpy change (ΔH₂₉₈) of approximately -100 kcal/mol. nih.govnih.gov This provides a strong thermodynamic driving force for the oxidative cleavage. The multi-step mechanism supported by these calculations provides a chemical basis for the observed H₂O₂-mediated deboronation of boronic acids. nih.gov

Protodeboronation Mechanisms in Aryl Boronic Acids

Protodeboronation is a reaction where the boronic acid group is replaced by a hydrogen atom (Ar-B → Ar-H). ed.ac.uk While this compound is an alkyl boronic acid, understanding the mechanisms in the well-studied aryl boronic acids provides a broader context for B-C bond cleavage. This reaction can be an undesired side reaction, particularly in Suzuki-Miyaura cross-coupling, or a deliberate synthetic step. ed.ac.ukrsc.org

Protodeboronation of arylboronic acids can occur under both acidic and basic conditions. researchgate.net

Acid-Promoted Mechanism : A facile, metal-free protodeboronation can be promoted by acids like acetic acid. Density functional theory studies suggest this reaction proceeds via an intermolecular metathesis through a four-membered ring transition state. rsc.org

Base-Catalyzed Mechanism : Under basic conditions (pH > 13), the mechanism is more complex. acs.org For most arylboronic acids, the reaction proceeds via ipso protonation of the arylboronate anion [ArB(OH)₃]⁻. However, for highly electron-deficient arylboronic acids, a dual mechanistic regime is observed where the trihydroxyboronates become inherently unstable. acs.org Kinetic studies using NMR and stopped-flow techniques have been instrumental in elucidating these pathways. acs.orgacs.org

Coordination Chemistry of the Boronic Acid Moiety in Biological Contexts

A defining feature of boronic acids is their ability to form reversible covalent bonds with molecules containing diol functionalities, such as sugars, and with certain amino acid residues. wikipedia.org This chemistry is central to their biological activity and applications.

The boron atom in a boronic acid is a Lewis acid with a vacant p-orbital, allowing it to accept a pair of electrons. rsc.org While the pKa of a typical boronic acid is around 9, upon reacting with a diol or other nucleophile, it forms a tetrahedral boronate complex, and the pKa of this complex is lowered to approximately 7. wikipedia.org This pH-dependent equilibrium is crucial for their function in physiological environments.

In biological systems, boronic acids are known to interact with:

Saccharides : They form stable, cyclic boronate esters with 1,2- or 1,3-diols found in sugars. This interaction is the basis for their use in saccharide sensors and for selective transport across membranes. wikipedia.org

Amino Acids : Boronic acids can act as transition-state analogue inhibitors of serine proteases. The boron atom binds to the active site serine residue, mimicking the tetrahedral intermediate of peptide bond hydrolysis. wikipedia.org This is the mechanism of action for drugs like bortezomib, which targets the proteasome. nih.govwikipedia.org

Hydroxamic Acids : They can also form reversible covalent complexes with hydroxamic acids. wikipedia.org

The coordination environment of the boron atom is dynamic and can involve intramolecular interactions, such as the B-N dative bond in aminoboronic acids, or interactions with solvent and other biological nucleophiles. nih.govrsc.org

Derivatization and Structural Modification of Aminomethyl Boronic Acid

Development of α,α-Disubstituted Aminoboronic Acid Analogues

The synthesis of α,α-disubstituted aminoboronic acid analogues represents a significant challenge due to steric hindrance around the boron-bearing carbon atom. nih.gov However, the successful development of these compounds offers access to novel peptide conformations and potential precursors for bioactive molecules. nih.gov

One notable approach to creating these sterically demanding structures involves the Curtius rearrangement of α-borylcarboxylic acids. This method has been successfully applied to precursors with α,α-disubstituted frameworks, leading to the formation of α-borylisocyanates which can be further derivatized into the desired α,α-disubstituted aminoboronic acid derivatives. rsc.org The reaction proceeds with complete retention of the configuration at the α-carbon. rsc.org

Another strategy involves the reaction of metalated isocyanides with trialkyl borate (B1201080) esters. While this method has been explored for synthesizing α-aminoboronic acid esters, it has shown very low yields for α,α-disubstituted analogues like the boronic analogue of α-aminoisobutyric acid. rsc.org

The development of catalytic asymmetric methods is a key goal in this area. While various catalytic asymmetric syntheses for α-aminoboronic acid derivatives have emerged, their application to the more sterically congested α,α-disubstituted analogues is an ongoing area of research. nih.gov

Functionalization for Bioconjugation and Probe Design

(Aminomethyl)boronic acid and its derivatives are valuable tools for bioconjugation and the design of molecular probes due to the unique ability of the boronic acid moiety to form reversible covalent bonds with diols. rsc.orgnih.gov This reactivity is particularly useful for targeting saccharides and glycoproteins, which are abundant on cell surfaces. sigmaaldrich.com

Functionalization often focuses on introducing reactive handles or reporter groups. For instance, the amino group of this compound can be modified to attach fluorophores, affinity tags like biotin, or other biomolecules. rsc.org The ortho-aminomethyl group, in particular, enhances the affinity of phenylboronic acids for diols at neutral pH. researchgate.netnih.gov This has led to the development of various methods to incorporate o-(aminomethyl)phenylboronic acids into peptides and other scaffolds. rsc.orgnih.gov

The reversible nature of the boronate ester bond is a key feature exploited in probe design. rsc.org This allows for dynamic and responsive systems that can bind and release target molecules under specific conditions, such as changes in pH or the presence of competing sugars. rsc.orgnih.gov

Key applications of functionalized (aminomethyl)boronic acids include:

Fluorescent Probes: Conjugation with fluorescent dyes allows for the detection and imaging of saccharides and glycoproteins. nih.gov

Affinity Ligands: Immobilized boronic acids are used for the selective capture and enrichment of glycoproteins and other diol-containing molecules.

Drug Delivery Systems: The reversible binding to cell surface sugars can be used to target drug delivery systems to specific cells or tissues. mdpi.com

Synthesis of Aminoboronic Acid Peptides and Peptidomimetics

The incorporation of aminoboronic acids into peptide chains results in peptide-boronic acids (PBAs) and peptidomimetics with significant potential in medicinal chemistry and structural biology. rsc.orgnih.gov These compounds often act as potent enzyme inhibitors, with the boronic acid moiety mimicking the transition state of peptide hydrolysis. rsc.org

Several synthetic strategies have been developed to access these complex molecules:

Building Block Approach: This is the most common method and involves the synthesis of protected aminoboronic acid monomers that can be used in standard solid-phase or solution-phase peptide synthesis. rsc.orgresearchgate.net A versatile approach involves the conversion of Fmoc-protected amino acids into their corresponding boronic acid analogues, which can then be immobilized on a resin for further peptide elongation. rsc.orgresearchgate.net

Late-Stage Borylation: These methods introduce the boronic acid group at a later stage of the synthesis. rsc.org

Multicomponent Reactions: Elegant multicomponent approaches using α-boryl isocyanides have been developed for the synthesis of boron-based peptidomimetics. rsc.org

A library of 175 di- and tripeptidomimetics containing an α-amino boronic acid or boronate has been synthesized and screened for antimicrobial activity against various pathogens. nih.gov

The synthesis of aminoboronic acid derivatives from amines and amphoteric boryl carbonyl compounds highlights the potential of boron-substituted iminium ions in creating these structures. nih.gov This method allows for the conjugation of various amines, including linear and cyclic peptides, with boron-containing fragments. nih.gov

Structural Diversification through Core Modification

Researchers have synthesized novel boron-containing capsaicinoids by incorporating a pinacolboronate ester (Bpin) fragment into the capsaicin (B1668287) scaffold. nih.govrsc.org The boron moiety has been introduced in two primary locations: as an aryl substituent or at the terminal end of an aliphatic chain. nih.gov

The synthesis often begins with the reductive amination of veratraldehyde with a boro-aryl primary amine. nih.gov Subsequent amidation with a saturated aliphatic acyl chloride yields the final tertiary amide capsaicinoids. nih.gov Another approach involves an iridium-catalyzed hydroboration reaction to introduce the boron group at the end of an aliphatic substituent. nih.govscholaris.ca

A series of these compounds have been prepared and evaluated for their biological activities. rsc.orgresearchgate.net Studies have shown that increasing the length of aliphatic substituents on these boron-containing capsaicinoids can influence their properties. nih.gov

Compound Type Synthetic Strategy Key Features
Aryl-Bpin CapsaicinoidsReductive amination followed by amidationBoron moiety on the aromatic ring
Aliphatic-Bpin CapsaicinoidsIridium-catalyzed hydroborationBoron moiety at the terminus of a fatty acid chain

Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, can be chemically modified to create derivatives with a wide range of biomedical applications. researchgate.netdntb.gov.uaresearchgate.net One such modification involves the conjugation of aminomethyl-boronic acid to the HA backbone. These conjugates can form hydrogels through the formation of dynamic covalent boronate ester bonds. researchgate.netnih.gov

The synthesis of these conjugates typically involves activating the carboxylic acid groups of HA and then reacting them with the amino group of this compound. The resulting HA-boronic acid conjugates can then crosslink with diol-containing molecules, including other HA chains modified with saccharides, to form hydrogels at physiological pH. nih.gov

These hydrogels exhibit interesting properties such as self-healing and injectability, making them promising materials for drug delivery and tissue engineering. nih.gov The formation of the boronate ester crosslinks is reversible, allowing the gel to respond to changes in the environment, such as pH. nih.gov

Benzazole derivatives, such as benzoxazoles, are important scaffolds in medicinal chemistry. The incorporation of a boronic acid group, often as a pinacol (B44631) ester, creates versatile intermediates for the synthesis of more complex molecules.

For example, 2-Aminobenzoxazole-5-boronic Acid Pinacol Ester is a useful intermediate for the development of small-molecule inhibitors targeting enzymes like mTOR in cancer research. The synthesis of such compounds allows for the combination of the benzazole core, known for its diverse biological activities, with the unique properties of the boronic acid group.

The boronic acid moiety can be introduced onto the benzazole scaffold through various synthetic methods, including palladium-catalyzed cross-coupling reactions. mdpi.com These functionalized benzazoles can then be further modified or used as building blocks in the construction of larger, more complex molecules.

Applications of Aminomethyl Boronic Acid in Chemical Biology and Enzyme Research

Enzyme Inhibition Studies

No specific data available for (Aminomethyl)boronic acid.

No specific data available for this compound.

No specific data available for this compound.

No specific data available for this compound.

No specific data available for this compound.

No specific data available for this compound.

Cysteine (Thiol) Protease Inhibition

Cysteine proteases, a class of enzymes characterized by a cysteine residue in their active site, play crucial roles in various physiological and pathological processes. While boronic acids are potent inhibitors of serine proteases, their efficacy against cysteine proteases is markedly different. Research on peptidyl boronic acids as potential transition state analogue inhibitors for the cysteine protease papain has shown a notable lack of inhibition. nih.gov

Molecular modeling studies have provided insights into this observation. Calculations indicate that the formation of a tetrahedral complex between a boronic acid and the active site cysteine of a protease is thermodynamically less favorable compared to the preceding noncovalent enzyme-inhibitor complex. nih.gov This is in contrast to serine proteases, where the formation of the tetrahedral boronate adduct is a more stable configuration. nih.gov Consequently, the thermodynamic barrier to forming the inhibitory tetrahedral intermediate with cysteine proteases prevents effective inhibition by boronic acid analogues. nih.gov

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins, playing a critical role in cellular regulation. Its inhibition has become a key strategy in cancer therapy. Dipeptidyl boronic acids, such as bortezomib (B1684674), are potent and selective inhibitors of the proteasome. nih.govmdpi.com

The inhibitory mechanism of bortezomib involves the boronic acid moiety forming a stable, yet reversible, complex with the hydroxyl group of the active site threonine residue (Thr1) in the chymotrypsin-like catalytic subunit of the 20S proteasome. nih.govplos.org This interaction creates a tetrahedral boronate adduct, which effectively blocks the proteolytic activity of the enzyme. nih.gov The high affinity and specificity of the boronic acid for the proteasome's active site contribute to its potent inhibitory effect. nih.gov The development of boronic acid-based proteasome inhibitors has been a significant advancement in the treatment of multiple myeloma and other malignancies. nih.govplos.org

Table 1: Examples of Boronic Acid-Based Proteasome Inhibitors (This is an interactive table. Click on the headers to sort.)

Compound Description Target Subunit(s) Inhibition Type
Bortezomib A dipeptidyl boronic acid, the first-in-class proteasome inhibitor approved for cancer therapy. nih.govplos.org Primarily β5 (chymotrypsin-like) plos.org Reversible
Ixazomib A second-generation, orally bioavailable peptide boronic acid-based proteasome inhibitor. wiley-vch.de Primarily β5 (chymotrypsin-like) Reversible

| ARFL-Boro | A rationally designed, potent, and specific inhibitor of the β2 subunit of the proteasome. plos.org | β2 (trypsin-like) | Reversible |

β-Lactamase Inhibition (Class A, C, and D)

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Boronic acids have been extensively investigated as inhibitors of serine-based β-lactamases, which are classified into Ambler classes A, C, and D. nih.govnih.gov These compounds act as transition-state analog inhibitors, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring. nih.govacs.org

The mechanism of inhibition involves the boron atom of the boronic acid forming a reversible, dative covalent bond with the catalytic serine residue in the active site of the β-lactamase. nih.gov This results in the formation of a stable tetrahedral adduct. nih.gov While early research focused on arylboronic acids for class A and C enzymes, newer cyclic boronates have shown broad-spectrum activity. nih.govnih.gov Vaborbactam, a cyclic boronic acid, is a potent inhibitor of class A and C β-lactamases and is used in combination with antibiotics to combat resistant infections. nih.gov Boronic acids are also being explored as a novel strategy to inhibit class D β-lactamases, which are often resistant to clinically available inhibitors. nih.gov

Research into Transmembrane Transport Facilitation

This compound and its derivatives have been investigated for their potential to facilitate the transport of hydrophilic molecules, such as saccharides and ribonucleosides, across lipophilic biological membranes. The underlying mechanism involves the formation of a transient, lipophilic boronate ester between the boronic acid carrier and the diol-containing cargo molecule. This complex can then diffuse across the lipid bilayer.

Research has demonstrated that lipophilic boronic acids can act as carriers to transport ribonucleosides into and out of liposomes, which serve as artificial cell models. nih.gov The effectiveness of transport is influenced by the structure of the boronic acid. For instance, studies comparing various phenylboronic acids found that their carrier effectiveness varies, with more lipophilic derivatives generally showing higher transport rates. nih.gov This facilitated transport is highly selective for nucleosides over other molecules like sucrose. nih.gov The mechanism is believed to involve the formation of a trigonal boronate ester that is sufficiently lipid-soluble to cross the membrane. nih.gov

Similarly, boronic acids are the primary class of carrier compounds known to selectively transport hydrophilic carbohydrates through liquid membranes. nd.edu This process is crucial for potential industrial applications, such as in the production of high-fructose corn syrup (HFS), where selective transport of fructose (B13574) is desired. nd.edu The transport is mediated by the formation of a tetrahedral boronate species. nd.edu

Table 1: Boronic Acids Studied as Transmembrane Transport Facilitators

Boronic Acid Derivative Target Molecule Membrane System Key Finding
3,5-bis(trifluoromethyl)phenylboronic acid Ribonucleosides Large unilamellar vesicles Highest carrier effectiveness among those tested. nih.gov
4-tert-butylphenylboronic acid Ribonucleosides Large unilamellar vesicles Effective carrier for ribonucleoside transport. nih.gov
Lipophilic boronic acids Fructose, Glucose Supported liquid membranes (SLMs) Enables selective transport of monosaccharides. nd.edu
Phenylboronic acid Glucose Lipid bilayer Selectively facilitates glucose transport. scilit.com

Development of Chemical Probes for Biological Systems

The unique reactivity of the boronic acid group, particularly its interaction with diols and its susceptibility to oxidation, makes it a valuable component in the design of chemical probes for studying biological systems.

Researchers have developed amino acids incorporating a boronic acid or boronate moiety that can respond to hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in oxidative stress. researchgate.net These specialized amino acids can be incorporated into peptides using solid-phase peptide synthesis. researchgate.net The presence of H₂O₂ triggers the cleavage of the peptide bond adjacent to the responsive amino acid. researchgate.net

This strategy relies on the chemoselective oxidation of the boronic acid by H₂O₂ to a phenol, which then undergoes a spontaneous elimination reaction, leading to the scission of the peptide backbone. escholarship.org This approach has been used to create H₂O₂-activated cell-penetrating peptides, where a cleavable linker containing boronic acid separates a polycationic cell-penetrating peptide from a polyanionic fragment. escholarship.org The cleavage process can be monitored by fluorescence resonance energy transfer (FRET) disruption, allowing for the imaging of H₂O₂ in cell cultures and in vivo. escholarship.org

The selective reaction of arylboronates with H₂O₂ to form phenols has been widely exploited to develop fluorescent probes for detecting oxidative stress. researchgate.netnih.gov These probes offer high selectivity for H₂O₂ over other cellular ROS like superoxide, nitric oxide, and hydroxyl radicals. nih.gov

The "Peroxysensor" family of probes utilizes a boronate deprotection mechanism. nih.gov In their native state, the boronate group quenches the fluorescence of a nearby fluorophore. Upon reaction with H₂O₂, the boronate is converted to a hydroxyl group, releasing the fluorophore and causing a significant increase in fluorescence. nih.gov This "turn-on" fluorescence response allows for the sensitive detection of H₂O₂ in aqueous solutions and living cells, with some probes having submicromolar detection limits. nih.govresearchgate.net These probes have been successfully used to visualize H₂O₂-triggered oxidative stress in living neurons. nih.gov

Table 2: Examples of H₂O₂-Responsive Probes Utilizing Boronic Acid Chemistry

Probe Name/Type Mechanism Application Key Feature
H₂O₂-responsive amino acid H₂O₂-induced peptide bond cleavage. researchgate.net Studying oxidative stress effects on peptides. Allows for site-specific cleavage of peptides in response to H₂O₂. researchgate.net
H₂O₂-ACPP FRET disruption upon cleavage of a boronic acid linker. escholarship.org Imaging H₂O₂ in cell culture and in vivo. Enables monitoring of endogenous H₂O₂ production. escholarship.org
Peroxyfluor-1 (PF1) Boronate deprotection leading to fluorescence enhancement. nih.gov Detecting H₂O₂ in living cells, including neurons. nih.gov High selectivity for H₂O₂ over other ROS. nih.gov
BNBD "Turn off" fluorescence probe based on an aryl boronate. nih.gov Sensitive and selective detection of H₂O₂ in solutions and living cells. Low limit of detection (1.8 nM). researchgate.netnih.gov

Strategies for Protein Immobilization and Bioconjugation

This compound and its derivatives serve as versatile tools for protein immobilization and bioconjugation due to their ability to form stable, yet often reversible, covalent bonds. nih.gov

One prominent strategy involves the formation of a stable complex between phenylboronic acid (PBA) and salicylhydroxamic acid (SHA). nih.govrsc.org This interaction has been used to immobilize proteins on chromatographic supports. nih.govresearchgate.net In this system, proteins are first modified with PBA moieties. These PBA-conjugated proteins can then be efficiently captured on a solid support, such as Sepharose, that has been functionalized with SHA. nih.govresearchgate.net This immobilization is stable over a range of pH values but can be reversed under acidic conditions, allowing for the controlled release of the protein. rsc.org

Another approach to bioconjugation involves the metal-catalyzed arylation of specific amino acid residues. For instance, a nickel-catalyzed reaction has been developed for the site-specific arylation of cysteine residues with boronic acid reagents. nsf.gov This method has been successfully applied to create protein-polymer conjugates, demonstrating its utility in constructing complex hybrid biomaterials. nsf.gov The ability to insert non-natural amino acids containing boronic acid side chains into proteins further expands the possibilities for site-specific labeling and bioconjugation. rsc.org

Exploration of Receptor-Ligand Interactions

The capacity of boronic acids to reversibly bind with 1,2- and 1,3-diols, which are abundant in saccharides, makes them excellent synthetic receptors for studying carbohydrate-mediated biological processes.

A key challenge in using simple phenylboronic acids for saccharide sensing in biological systems is that the formation of stable boronate esters typically requires alkaline conditions. However, the introduction of an ortho-aminomethyl group onto the phenylboronic acid structure significantly lowers the pKa of the boronic acid. nih.govnih.gov This is due to an intramolecular B–N coordination, which favors the tetrahedral boronate form that is active in diol binding. nih.gov

This structural modification enables the boronic acid to bind effectively with saccharides at physiological pH (around 7.4). rsc.orgnih.gov The ortho-aminomethyl group acts as a general acid (as an ammonium (B1175870) ion) to facilitate the departure of a water molecule from the boron center, and as a general base to assist in the delivery of the saccharide's hydroxyl groups. nih.gov This enhanced binding at neutral pH has been fundamental to the development of fluorescent sensors for saccharides, where the binding event modulates the fluorescence of a linked chromophore. nih.gov Isothermal titration calorimetry studies have confirmed the enhanced binding affinity of benzoboroxoles (a class of cyclic boronic esters) for fructose at pH 7.4, with the binding being driven by a positive entropy term. nih.gov

Table 3: Summary of this compound Applications

Application Area Specific Technique/System Key Role of this compound Moiety
Transmembrane Transport Boronic acid carriers in liposomes and liquid membranes. nih.govnd.edu Forms a lipophilic boronate ester with cargo to facilitate passage across lipid bilayers. nih.gov
Chemical Probes H₂O₂-responsive amino acids and fluorescent sensors. researchgate.netnih.gov Acts as a trigger that is selectively oxidized by H₂O₂, leading to bond cleavage or a fluorescence signal. escholarship.orgnih.gov
Protein Immobilization Phenylboronic acid-salicylhydroxamic acid (PBA-SHA) affinity system. nih.govrsc.org Forms a stable, pH-reversible complex for capturing and releasing proteins. nih.govrsc.org
Receptor-Ligand Studies Saccharide sensors for use at physiological pH. nih.govrsc.org The ortho-aminomethyl group lowers the pKa, enabling strong binding to diols at neutral pH. nih.govnih.gov

CD44 Receptor Targeting Research

A comprehensive review of scientific literature and research databases indicates that there are currently no published studies specifically investigating the use of this compound for targeting the CD44 receptor. The CD44 receptor, a cell-surface glycoprotein, is a known target in cancer research due to its interaction with its primary ligand, hyaluronic acid (HA), which is implicated in tumor progression and metastasis. nih.govnih.govmdpi.com Research in CD44 targeting primarily focuses on the use of HA-based nanoparticles, anti-CD44 antibodies, and other small molecules that interfere with the HA-CD44 interaction. nih.govrsc.orgresearchgate.net While boronic acids are recognized for their ability to form reversible covalent bonds and have been explored as inhibitors for various enzymes, their specific application in the context of CD44 receptor targeting, particularly in the case of this compound, has not been documented in available scientific literature. mdpi.com Therefore, no detailed research findings or data tables on this specific topic can be provided at this time.

Computational and Theoretical Studies of Aminomethyl Boronic Acid

Molecular Docking and Dynamics Simulations for Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are instrumental in understanding how (aminomethyl)boronic acid and its derivatives interact with biological targets, particularly enzymes. Boronic acids are well-known for their ability to form reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes like β-lactamases and other serine proteases. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For boronic acid derivatives, docking studies help to identify key interactions within the enzyme's active site. The boron atom, being electron-deficient, acts as a Lewis acid and readily accepts a pair of electrons from a nucleophilic amino acid residue, often a serine. acs.orgfrontiersin.org This interaction leads to the formation of a stable, tetrahedral boronate adduct, which can mimic the transition state of the natural substrate hydrolysis, thereby inhibiting the enzyme. acs.org Docking protocols have been optimized to accurately reproduce the experimentally observed binding modes of boronic acid inhibitors, emphasizing the importance of considering specific water molecules within the active site that can mediate interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. mdpi.com For boronic acid inhibitors, MD simulations can be used to study the formation of the covalent bond with the enzyme, taking into account the flexibility of both the ligand and the protein. mdpi.comnih.gov These simulations have been crucial in developing accurate polarizable force fields for boron-containing molecules, which are essential for realistic simulations of their interactions with biomolecules. acs.orgnih.gov The simulations can reveal the energetics and kinetics of the binding and unbinding processes, helping to optimize hit compounds found in virtual screenings. mdpi.com

Key findings from these simulations include the identification of specific amino acid residues that stabilize the inhibitor within the active site through hydrogen bonds and hydrophobic interactions. For example, in β-lactamases, aside from the covalent bond with the catalytic serine, interactions with other residues are crucial for binding affinity and specificity. nih.gov

Table 1: Key Interactions of Boronic Acid Inhibitors with Enzymes from Simulation Studies
Enzyme ClassKey Interacting Residue (Covalent Bond)Other Important Residues for StabilizationNature of Interaction
Serine β-LactamasesSerineAlanine, Isoleucine, GlutamateHydrogen Bonding, Hydrophobic Interactions
Serine ProteasesSerineHistidine, Lysine (B10760008)Electron Donation to Boron, Electrostatic Interactions

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules, offering a fundamental basis for interpreting their chemical behavior.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to determine the most stable three-dimensional structure (equilibrium geometry) of this compound. informaticsjournals.co.in These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data from techniques like X-ray crystallography. acs.org

Thermodynamic analysis based on these calculations can provide valuable data on the stability and energetics of the molecule. Properties such as the enthalpy of formation, Gibbs free energy, and proton affinity can be computed. nih.govallstudyjournal.com For instance, theoretical calculations have been used to study the acidity of boronic acids, revealing that aryl boronic acids are generally more acidic than their alkyl counterparts. mdpi.com The presence of an electron-withdrawing group tends to decrease the pKa, while an electron-donating group increases it. mdpi.com The aminomethyl group, depending on its protonation state, can significantly influence the electronic properties and acidity of the boronic acid moiety.

Table 2: Computationally Derived Properties of Amino Acids and Related Compounds
Calculated PropertySignificanceTypical Computational Method
Dipole MomentIndicates molecular polarity and influences intermolecular interactions.ab initio, DFT researchgate.net
Ionization EnergyEnergy required to remove an electron; relates to reactivity.ab initio, DFT allstudyjournal.com
Proton AffinityMeasures basicity in the gas phase.ab initio, DFT allstudyjournal.com
Enthalpy of FormationIndicates the thermodynamic stability of the molecule.Calorimetry, DFT nih.gov

Quantum chemical calculations are invaluable for mapping the reaction pathways of chemical transformations involving this compound. A key reaction is the formation of boronate esters with diols, such as sugars. nih.gov Computational studies can elucidate the mechanism of these reactions by identifying transition states and intermediates.

For ortho-aminomethyl functionalized phenyl boronic acids, kinetic and computational studies support a mechanism where the aminomethyl group plays a crucial role. nih.gov It can lower the pKa of the boronic acid and act as a general acid (in its protonated ammonium (B1175870) form) to facilitate the departure of a leaving group (like a solvent molecule). nih.govnih.gov Subsequently, the resulting amine can act as a general base to assist the incoming nucleophile (the diol). nih.gov This detailed mechanistic insight, supported by calculations of reaction energy barriers, helps explain the enhanced reactivity and binding affinity of these functionalized boronic acids for sugars at neutral pH. nih.gov

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. gardp.org Computational models are pivotal in establishing these relationships for this compound derivatives. By systematically modifying the structure in silico and calculating properties like binding affinity or reactivity, researchers can build models that predict the activity of new compounds. collaborativedrug.com

For boronic acid-based enzyme inhibitors, computational SAR studies might involve:

Varying Substituents: Changing the groups attached to the phenyl ring to analyze their effect on binding. Models can predict how electron-donating or electron-withdrawing groups influence the Lewis acidity of the boron atom and, consequently, the strength of the covalent bond with the enzyme.

Modifying the Linker: Altering the length or flexibility of the chain connecting the boronic acid to other parts of the molecule to find the optimal geometry for fitting into an enzyme's active site.

Quantitative Structure-Property Relationship (QSPR): Developing mathematical models that correlate calculated molecular descriptors (e.g., electronic properties, shape) with experimentally determined activities, such as the IC50 value. nih.gov

These computational SAR analyses guide medicinal chemists in designing more potent and selective inhibitors by identifying the key structural features responsible for biological activity. gardp.orgdrugdesign.org

Predictive Modeling for Novel this compound Analogues

Building on SAR principles, predictive modeling uses computational power to design entirely new analogues of this compound with desired properties. This process, often part of a structure-based drug design strategy, involves several steps:

Target Identification: An enzyme or receptor of interest is chosen.

Virtual Screening: Large libraries of virtual compounds, including novel this compound derivatives, are docked into the active site of the target protein.

Scoring and Ranking: The docked compounds are scored based on their predicted binding affinity and other parameters. The top-ranking candidates are selected for further analysis.

Lead Optimization: The most promising candidates ("hits") are further refined using more sophisticated computational methods like MD simulations and quantum chemical calculations to improve their potency, selectivity, and other drug-like properties.

This predictive modeling approach accelerates the discovery of new therapeutic agents by reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com For this compound, this could lead to the development of new enzyme inhibitors, sensors for biological molecules, or other advanced materials.

Q & A

Q. How do boronic acids act as bioisosteres in kinase inhibitor design?

  • Boronic acids mimic carboxylic acids or phosphate groups, enhancing target engagement while improving pharmacokinetics (e.g., blood-brain barrier penetration). Structural alignment via molecular docking and free-energy perturbation (FEP) calculations predicts bioisosteric compatibility .

Contradictions and Resolutions

  • Evidence Conflict : While boronic acids are often assumed to bind glycoproteins selectively, highlights non-specific interactions. Resolution involves optimizing experimental conditions (e.g., buffer composition) and orthogonal validation using knockout cell lines or competitive assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Aminomethyl)boronic acid
Reactant of Route 2
(Aminomethyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.